1,4,5,8,9-Pentamethylcarbazole
Description
Contextualization within Carbazole (B46965) Chemistry and Conjugated Systems
Carbazole and its derivatives are a well-established class of compounds in organic chemistry, known for their electron-rich nature and excellent hole-transporting capabilities. mdpi.com The fundamental structure of carbazole consists of a tricyclic system with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.org This architecture creates a π-conjugated system, which is the basis for the electronic and optical properties of these materials. researchgate.nettaylorandfrancis.com
The functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the tuning of its properties. mdpi.comresearchgate.net This has led to the development of a wide array of carbazole-based materials for various applications. mdpi.com Conjugated polymers derived from carbazole are of particular importance due to their potential use in organic electronic devices. mdpi.com The connectivity between the carbazole units, whether at the 3,6-, 2,7-, or 1,8-positions, significantly influences the resulting polymer's properties. mdpi.com
Significance of Alkyl Substitution and Steric Hindrance in Carbazole Derivatives for Polymerization and Photophysical Tuning
The introduction of alkyl groups, such as the five methyl groups in 1,4,5,8,9-pentamethylcarbazole, plays a critical role in modifying the properties of the parent carbazole molecule. Alkyl substitution can influence the solubility, electronic properties, and polymerization behavior of carbazole derivatives. scientific.netmdpi.com
A key consequence of the extensive methylation in this compound is the introduction of significant steric hindrance. researchgate.netvt.edu This steric bulk prevents the planar arrangement of monomer units during polymerization. The resulting polymer, poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene), adopts a twisted, non-coplanar structure. researchgate.net This deviation from planarity is crucial as it inhibits the formation of excimers, which are excited-state dimers that can quench fluorescence. Consequently, materials derived from this monomer exhibit a bright and pure blue-violet light emission. researchgate.net
Furthermore, the steric hindrance allows for the successful synthesis of high molecular weight polymers through oxidative polymerization with agents like iron(III) chloride (FeCl3), a route that is often challenging for other carbazole compounds. researchgate.netrsc.org The resulting polymers are soluble and demonstrate high glass transition temperatures and thermal stability. researchgate.net The non-conjugated nature between the carbazole moieties, a result of the twisted structure, is confirmed by electrochemical studies showing an irreversible oxidation process at a high potential. researchgate.net
Historical Development and Key Milestones in its Academic Study
The parent compound, 9H-carbazole, was first isolated from coal tar in 1872. nih.gov Since then, the study of carbazole and its derivatives has evolved significantly, with a major focus on their application in materials science. A pivotal development in the study of this compound was the discovery that its unique steric properties could be exploited to create novel polymers.
A significant milestone was the successful oxidative polymerization of this compound to yield a high molecular weight, soluble, and thermally stable poly(3,6-carbazole). researchgate.netresearchgate.net This breakthrough demonstrated the potential of using sterically hindered monomers to overcome common challenges in polymer synthesis and to achieve desirable photophysical properties. Research has also highlighted its use as a blue emitter in organic light-emitting diodes (OLEDs). encyclopedia.pubarxiv.orgnih.gov Studies on multilayer OLEDs have shown that using this compound as an emitting layer can produce pure blue light with notable efficiency. arxiv.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 27477-88-9 | biosynth.commatrix-fine-chemicals.com |
| Molecular Formula | C17H19N | biosynth.commatrix-fine-chemicals.com |
| Molecular Weight | 237.34 g/mol | biosynth.comchemical-suppliers.eu |
| Melting Point | 167-168 °C | chemical-suppliers.eu |
| Boiling Point | 400.7 °C at 760 mmHg | chemical-suppliers.eu |
| Flash Point | 196.1 °C | chemical-suppliers.eu |
| Density | 1.04 g/cm³ | chemical-suppliers.eu |
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,8,9-pentamethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-10-6-8-12(3)16-14(10)15-11(2)7-9-13(4)17(15)18(16)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSJOBCOXSNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346997 | |
| Record name | 1,4,5,8,9-Pentamethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27477-88-9 | |
| Record name | 1,4,5,8,9-Pentamethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,8,9-Pentamethylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations
Oxidative Polymerization Approaches to Poly(1,4,5,8,9-pentamethylcarbazolylene)
Oxidative polymerization is a primary route for synthesizing polycarbazoles. This method involves the use of an oxidizing agent to induce the formation of radical cations from the monomer units, which then couple to form the polymer chain. For 1,4,5,8,9-pentamethylcarbazole, this approach has been successfully employed to yield a well-defined poly(3,6-carbazole). researchgate.netresearchgate.net
The use of iron(III) chloride (FeCl3) as an oxidizing agent is a common, inexpensive, and effective method for the polymerization of many aromatic and heterocyclic compounds. researchgate.netmdpi.com In the case of this compound, FeCl3-catalyzed dehydrocoupling has proven to be a highly successful route to obtaining a high molecular weight polymer. researchgate.netpsu.edu
The efficiency of the FeCl3-catalyzed polymerization is highly dependent on the reaction conditions. Research has demonstrated that specific solvents and reactant ratios are crucial for maximizing polymer yield and molecular weight.
Solvent: Chloroform (B151607) (CHCl3) has been identified as an effective solvent for the oxidative polymerization of this compound with FeCl3. researchgate.netchula.ac.thrsc.org
Stoichiometry: The molar ratio of the oxidant (FeCl3) to the monomer is a critical parameter. Theoretically, the polymerization requires at least two equivalents of FeCl3 per mole of monomer. chula.ac.th Studies have shown that using a four-fold excess of FeCl3 relative to the monomer leads to high yields. psu.edu However, it has also been noted that increasing the excess of FeCl3 can lead to the formation of polymer gel, possibly due to extra oxidation and cross-linking reactions. chula.ac.th
Below is a data table summarizing optimized reaction conditions found in the literature.
| Monomer | Oxidant | Molar Ratio (Oxidant:Monomer) | Solvent | Temperature | Time (h) | Yield (%) | Molecular Weight (Mw) |
| This compound | FeCl3 | 4:1 | Chloroform | Ambient | 6 | 85 | ~10,000 Da |
Data sourced from multiple studies highlighting typical conditions for this specific polymerization. researchgate.netpsu.edu
The mechanism for the oxidative polymerization of carbazoles is generally understood to proceed through a radical cation pathway. mdpi.com
Oxidation: The process begins with the oxidation of the carbazole (B46965) monomer by FeCl3, which involves a single electron transfer to form a carbazole radical cation. mdpi.com
Coupling: Two of these radical cations then couple together. For carbazole derivatives, this coupling predominantly occurs between the 3- and 6-positions, which are the most reactive sites. mdpi.comrsc.org
Deprotonation: Following the coupling, two protons are lost, resulting in the formation of a stable, neutral dicarbazyl dimer. mdpi.com
Propagation: This process of oxidation, coupling, and deprotonation continues, extending the polymer chain. chula.ac.th
This oxidative C-C coupling mechanism is crucial for forming the poly(3,6-carbazolylene) backbone. nih.govresearchgate.net
A defining characteristic of the polymerization of this compound is the significant role played by steric hindrance. researchgate.netresearchgate.net The five methyl groups on the carbazole ring create substantial steric bulk. vt.edursc.org This steric hindrance prevents the adjacent monomer units in the polymer chain from adopting a planar conformation. researchgate.netresearchgate.net
Consequently, the resulting polymer, poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene), possesses a twisted, non-coplanar structure. researchgate.net This deviation from planarity is a key factor that allows this heavily substituted carbazole to be converted into a high molecular weight polymer via the dehydrocoupling route with FeCl3. researchgate.netresearchgate.net The twisted structure effectively minimizes steric repulsion between the monomer units, thereby facilitating the polymerization process where it might otherwise be inhibited. researchgate.netmdpi.com
Electrochemical methods provide an alternative to chemical oxidation for polymerizing carbazole monomers. rsc.org The general mechanism involves the anodic oxidation of the monomer at an electrode surface. chula.ac.thmdpi.com
Initial Oxidation: The carbazole monomer is oxidized at the anode, generating a radical cation.
Coupling and Polymer Growth: These radical cations diffuse from the electrode surface and couple, similar to the chemical oxidation mechanism, to form dimers and subsequently longer oligomers and polymers. chula.ac.th The polymer film can be deposited directly onto the electrode surface.
For the polymer derived from this compound, electrochemical studies of the polymer films show a single, irreversible oxidation process at a high potential. researchgate.netresearchgate.net This irreversibility is consistent with the non-conjugated, twisted structure of the polymer chain, where the electronic communication between adjacent carbazole units is disrupted by the forced rotation out of planarity. researchgate.net
While FeCl3 is the most prominently reported oxidant for this compound, other oxidizing agents are commonly used for the polymerization of carbazole and its derivatives. mdpi.com
Ammonium Persulfate ((NH4)2S2O8): This is a widely used oxidant for the chemical polymerization of carbazole, often in solvents like acetonitrile. mdpi.comrsc.orgresearchgate.net It has been successfully used to synthesize poly(3,6-carbazole).
Gold Chloride (AuCl3 or HAuCl4): The use of gold chloride as an oxidant offers a unique route for the synthesis of polycarbazole. rsc.org This method can also lead to the in-situ formation of gold nanoparticles within the polymer matrix, creating a nanocomposite material. researchgate.net
Although these agents are effective for general carbazole polymerization, specific studies detailing their application and optimization for this compound are less common than those using FeCl3. The choice of oxidant can significantly influence the properties and morphology of the resulting polymer. mdpi.com
Iron(III) Chloride (FeCl3)-Catalyzed Dehydrocoupling Polymerization
Regioselectivity and Linkage Analysis in Polymer Formation
The polymerization of carbazole derivatives is a critical process for the synthesis of electroactive and photoactive materials. The specific substitution pattern on the carbazole monomer significantly influences the regiochemistry of the resulting polymer, which in turn dictates its electronic and physical properties. In the case of this compound, the methyl groups play a crucial role in directing the linkage between monomer units.
Preferential 3,6-Linkage in Poly(carbazolylene) Structures
The oxidative polymerization of this compound typically results in a polymer with a preferential 3,6-linkage. researchgate.net This means that the monomer units are predominantly connected at the 3 and 6 positions of the carbazole ring. This regioselectivity is a common feature in the polymerization of many carbazole derivatives and is crucial for achieving a well-defined polymer structure with desirable electronic properties. researchgate.netresearchgate.net The 3,6-linkage allows for effective π-conjugation along the polymer backbone, which is essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net
The formation of poly(3,6-carbazole) from this compound can be achieved through oxidative coupling reactions, for instance, using ferric chloride (FeCl3) as the oxidizing agent. researchgate.net This method leads to the formation of a high molecular weight polymer with good solubility and thermal stability. researchgate.net The resulting poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) exhibits a twisted structure due to the steric interactions between the adjacent monomer units. researchgate.net
It's important to note that while the 3,6-linkage is preferred, other linkages, such as the 2,7-linkage, can also occur in carbazole-based polymers and offer different electronic and photophysical properties. researchgate.netwhiterose.ac.uk However, for this compound, the substitution pattern sterically favors the 3,6-coupling.
Influence of Steric Hindrance on Polymer Regiochemistry
The regiochemistry of poly(carbazolylene) formation is significantly influenced by steric hindrance imposed by the substituents on the carbazole monomer. researchgate.netnih.govrsc.org In this compound, the methyl groups at the 1, 4, 5, and 8 positions create a sterically crowded environment. This steric bulk plays a decisive role in directing the polymerization to occur at the less hindered 3 and 6 positions.
The presence of these methyl groups effectively blocks the approach of the polymerizing species to the other positions on the aromatic rings, thus leading to a high degree of regioselectivity for the 3,6-linkage. researchgate.net This steric hindrance results in a non-coplanar, twisted conformation between adjacent carbazole units in the polymer chain. researchgate.netresearchgate.netresearchgate.net This twisted structure is a key feature of poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) and has important implications for its material properties. For instance, the non-coplanar nature of the polymer backbone can prevent strong intermolecular π-π stacking, which in turn can lead to enhanced solubility and a blue-violet luminescence with no excimer formation. researchgate.net
The principle of using steric hindrance to control polymer structure is a known strategy in polymer chemistry. nih.govrsc.orgbeilstein-journals.org By strategically placing bulky substituents on a monomer, chemists can influence the regioselectivity of polymerization and tailor the properties of the resulting polymer. rsc.org
Advanced Synthetic Techniques for Functionalized Derivatives
The functionalization of the carbazole core is a key strategy for fine-tuning the properties of carbazole-based materials for specific applications. nih.govchim.itnih.gov A variety of advanced synthetic techniques have been developed to introduce different functional groups onto the carbazole skeleton, although specific examples for this compound are not extensively detailed in the provided search results. However, general methods for synthesizing functionalized carbazoles can be extrapolated.
These advanced methods include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura coupling are widely used to form new carbon-carbon bonds, allowing for the introduction of aryl or other organic moieties onto the carbazole ring. chim.it
C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and efficient route to functionalized carbazoles compared to traditional methods that require pre-functionalized starting materials. chim.ittandfonline.com Palladium-catalyzed C-H activation is a notable example. tandfonline.com
Annulation Reactions: These reactions involve the construction of new rings onto the carbazole framework, leading to extended π-conjugated systems with altered electronic and photophysical properties. nih.gov
Multicomponent Reactions: These reactions allow for the synthesis of highly substituted and functionalized carbazole derivatives in a single step from multiple starting materials, offering a high degree of molecular complexity and efficiency. acs.org
While the direct application of these techniques to this compound is not explicitly documented in the provided results, these methodologies represent the state-of-the-art in carbazole chemistry and could likely be adapted for the synthesis of its functionalized derivatives. nih.govorganic-chemistry.org The development of such derivatives is crucial for advancing their use in materials science. nih.gov
Below is a table summarizing some of the advanced synthetic techniques applicable to carbazole functionalization:
| Synthetic Technique | Description | Potential Application to this compound |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. chim.it | Introduction of aryl or vinyl groups at the 3 or 6 positions. |
| C-H Activation/Functionalization | Direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often catalyzed by transition metals. chim.ittandfonline.com | Direct introduction of functional groups without pre-activation of the carbazole core. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. | Introduction of amino groups, which can serve as building blocks for further functionalization. |
| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction to introduce an acyl group. | Introduction of ketone functionalities, which can be further modified. |
Advanced Characterization of Poly 1,4,5,8,9 Pentamethylcarbazolylene
Structural Elucidation and Conformational Analysis
Understanding the precise structure and spatial arrangement of the polymer chain is fundamental to correlating its architecture with its macroscopic properties.
The determination of polymer structure, including the nature of the linkages between monomer units and the identification of chain-terminating groups, relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose. uc.eduyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are invaluable for the structural analysis of polymers. nih.gov For Poly(1,4,5,8,9-pentamethylcarbazolylene), NMR analysis confirms that the polymerization occurs via oxidative coupling between the 3 and 6 positions of the carbazole (B46965) units. researchgate.net Furthermore, NMR spectroscopy serves as a precise method for quantitative end-group analysis, which is crucial for determining the number average molecular weight (Mn) of the polymer. researchgate.net By comparing the integration of signals from the repeating monomer units to those of the end-groups, a reliable calculation of molecular weight can be achieved. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis helps confirm the formation of the polymer and the presence of specific functional groups. nih.gov In the context of polycarbazoles, FTIR spectra can verify the successful polymerization by showing characteristic bands corresponding to the vibrations of the carbazole backbone. dergipark.org.trchalcogen.ro
A defining feature of Poly(1,4,5,8,9-pentamethylcarbazolylene) is the non-coplanar, or twisted, conformation of its backbone. researchgate.net This structural characteristic is a direct result of the steric hindrance imposed by the methyl groups on the carbazole monomer. researchgate.net
The five methyl groups, particularly those adjacent to the linkage positions, prevent the consecutive carbazole moieties from adopting a flat, planar arrangement. This forced deviation from planarity disrupts the π-conjugation along the polymer chain. researchgate.net The lack of extensive conjugation is a critical feature that influences the polymer's electronic and photophysical properties. For instance, the twisted structure prevents the formation of excimers, which allows the material to emit a bright, pure blue-violet light. researchgate.net This contrasts with more planar conjugated polymers where excimer formation can lead to red-shifted and broader emission spectra.
Molecular Architecture and Polymerization Control
Control over the polymerization process is essential for tailoring the molecular weight and solubility of the resulting polymer, which in turn dictates its processability and performance in various applications.
The oxidative polymerization of 1,4,5,8,9-pentamethylcarbazole using ferric chloride (FeCl₃) as an oxidizing agent has been shown to produce high molecular weight polymers. researchgate.net The molecular weight and its distribution are typically determined using Gel Permeation Chromatography (GPC), a technique that separates polymer chains based on their hydrodynamic volume in solution. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Weight-Average Molecular Weight (Mw) | ~10,000 g/mol | researchgate.net |
The synthesis method allows for the creation of a well-defined poly(3,6-carbazole) structure, indicating a high polymerization yield and effective conversion of the monomer into a high polymer. researchgate.net
A significant advantage of the specific substitution pattern in this compound is the production of a soluble polymer. researchgate.net The twisted, non-coplanar structure resulting from steric hindrance reduces the efficiency of intermolecular packing and chain-chain interactions, which typically lead to insolubility in rigid-rod polymers.
The solubility in common organic solvents like chloroform (B151607) is a critical practical feature. researchgate.net It facilitates:
Easy Characterization : Techniques like GPC and solution-state NMR are readily applicable for determining molecular weight and confirming structure. nih.govnih.gov
Simple Processing : Soluble polymers can be easily processed into thin films and coatings using techniques like spin-coating or casting, which is essential for the fabrication of electronic devices such as light-emitting diodes (LEDs). researchgate.net
Electrochemical Properties of Polymer Films
The electrochemical behavior of polycarbazole films is a key area of investigation, often revealing properties relevant to electrochromic devices and sensors. dergipark.org.trresearchgate.netresearchgate.net For Poly(1,4,5,8,9-pentamethylcarbazolylene), electrochemical studies on polymer films show a distinct behavior directly linked to its twisted structure. The polymer exhibits an irreversible oxidation process that occurs at a high potential. researchgate.net This is consistent with the lack of effective conjugation between the carbazole units, as the twisted conformation makes it more difficult to remove electrons from the polymer backbone compared to a planar, fully conjugated analogue. researchgate.net
While many polycarbazole derivatives show reversible redox couples and distinct color changes (electrochromism) upon oxidation and reduction, the specific irreversible nature of Poly(1,4,5,8,9-pentamethylcarbazolylene)'s oxidation highlights its unique electronic structure. researchgate.netdergipark.org.trrsc.org
| State | Applied Potential (vs. Ag/AgCl) | Observed Color | Source |
|---|---|---|---|
| Neutral | -0.3 V | Transparent | dergipark.org.trresearchgate.net |
| Oxidized | 0.3 V | Green | dergipark.org.trresearchgate.net |
| Further Oxidized | 1.3 V | Bluish Green | dergipark.org.trresearchgate.net |
Analysis of Irreversible Oxidation Processes and Potential
The electrochemical behavior of carbazole-based polymers is a key area of investigation. Cyclic voltammetry (CV) is a primary technique used to study the oxidation and reduction processes of these materials. In many conjugated polymers, the oxidation process can be either reversible or irreversible. An irreversible oxidation process suggests that the chemical structure of the polymer is altered after oxidation, often through follow-up chemical reactions.
For carbazole-based polymers, oxidation typically involves the removal of electrons from the nitrogen-containing aromatic rings, creating radical cations (polarons) and subsequently dications (bipolarons). While many poly(N-substituted-3,6-carbazole)s exhibit reversible oxidation, issues of irreversibility can arise. ysu.am Irreversible behavior is often indicated in a cyclic voltammogram by the absence or significant reduction of a corresponding reduction peak after an oxidation peak has occurred. researchgate.netresearchgate.net
The potential at which oxidation occurs is a critical parameter. For instance, in some carbazole-grafted polymers, oxidation onsets have been observed at potentials around 0.9 V, with subsequent cycles showing doping peaks in the 0.6–0.7 V range. uh.edu In other systems, an irreversible oxidation potential can be assigned to a chemical step that precedes further reversible electron transfers at different potentials. researchgate.net The specific oxidation potential for poly(1,4,5,8,9-pentamethylcarbazolylene) is influenced by its unique substitution pattern, which affects the electron density on the carbazole moiety. The onset oxidation potential (E_onset) is the point at which current begins to increase exponentially, signifying the start of the oxidation process at the electrode surface. ossila.com
Table 1: Representative Oxidation Potentials in Carbazole-Containing Polymers Note: These values are for general comparison and may not represent poly(1,4,5,8,9-pentamethylcarbazolylene) directly, but illustrate typical ranges observed in related systems.
| Polymer System | Onset Oxidation Potential (V vs. Ag/AgCl) | Peak Oxidation Potential (V vs. Ag/AgCl) | Notes |
|---|---|---|---|
| Carbazole-grafted poly(phenylacetylene) | ~0.7-0.8 | ~1.0 | Shows an initial oxidation followed by another current increase. uh.edu |
| Carbazole-functionalized poly(p-phenylene) | - | 0.93 | Clear evidence of electropolymerization of carbazole units. uh.edu |
| Terthiophene-Carbazole Copolymer | ~0.8 (Carbazole) | - | The oxidation onset of carbazole is slightly higher than that of terthiophene. uh.edu |
Correlation between Electrochemical Behavior and Conjugation Extent
The electrochemical properties of conjugated polymers are intrinsically linked to their electronic structure, particularly the extent of π-conjugation along the polymer backbone. ysu.am The extent of conjugation refers to the degree of delocalization of π-electrons across the polymer chain. A higher degree of conjugation generally leads to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn lowers the oxidation potential (making it easier to remove an electron).
In polycarbazoles, the linkage between monomer units is crucial. For example, 2,7-linked carbazole polymers are expected to have a higher effective conjugation length compared to 3,6-linked polymers, leading to optimized electrical and optical properties. ysu.am Similarly, introducing spacers like alkyne groups between carbazole units can influence conjugation and polymer properties. acs.org
Several key correlations can be drawn:
Molecular Weight: Higher molecular weight polymers often exhibit a greater extent of conjugation, which typically results in lower oxidation potentials.
Polymer Backbone Rigidity: A more rigid and planar backbone facilitates better π-orbital overlap, enhancing conjugation and lowering the oxidation potential. Bulky side groups can sometimes induce twisting of the backbone, reducing conjugation.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the carbazole unit directly impacts the oxidation potential. The five methyl groups in this compound are electron-donating, which would be expected to lower its oxidation potential compared to an unsubstituted carbazole polymer.
Studies on various conjugated polymers have shown that oxidation leads to a transition from a low-conductivity state to a conductive one, with conductivities that can increase by several orders of magnitude. ysu.am This change is a direct consequence of the formation of charge carriers (polarons and bipolarons) that are delocalized along the conjugated backbone.
Thermal Stability and Glass Transition Behavior of Polymeric Materials
The thermal properties of polymers, such as their thermal stability and glass transition temperature (Tg), are critical for determining their processing conditions and application limits. nih.gov
Thermal Stability , typically evaluated by Thermogravimetric Analysis (TGA), measures the weight loss of a material as a function of temperature. It indicates the temperature at which the polymer begins to decompose. Polymers with high thermal stability can withstand higher temperatures without significant degradation. For high-performance applications, a high decomposition temperature (often defined as the temperature of 5% weight loss, Td5) is desirable. Carbazole-containing polymers are known for their high thermal stability due to the rigid and aromatic nature of the carbazole moiety. researchgate.net The inclusion of bulky, rigid groups in a polymer's side chain can enhance its thermal stability. researchgate.net
The Glass Transition Temperature (Tg) is a characteristic temperature of amorphous polymers at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This transition is not a sharp melting point but occurs over a range of temperatures. nih.gov The Tg is influenced by factors such as chain flexibility, intermolecular forces, and the presence of bulky side groups. goalparacollege.ac.in
Chain Rigidity: Rigid polymer backbones, such as those containing aromatic rings like carbazole, restrict segmental motion, leading to higher Tg values. goalparacollege.ac.in
Bulky Side Groups: The presence of bulky side groups, like the multiple methyl groups in poly(1,4,5,8,9-pentamethylcarbazolylene), can increase the Tg by hindering the rotation of the polymer chains. researchgate.net
Intermolecular Forces: Strong intermolecular interactions also restrict chain mobility and increase the Tg. goalparacollege.ac.in
A high Tg is often associated with materials that are strong and rigid at room temperature. wur.nl For poly(1,4,5,8,9-pentamethylcarbazolylene), the rigid carbazole core combined with the numerous methyl groups would be expected to result in a relatively high glass transition temperature and good thermal stability.
Table 2: Typical Thermal Properties of Carbazole-Containing Polymers Note: These are representative values from literature on related polymer systems to provide context.
| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Measurement Method |
|---|---|---|---|
| Styrene polymers with carbazolyl moieties | 105 °C - 150 °C | Above 450 °C | DSC, TGA researchgate.net |
| Wholly (hetero-)aromatic polyesters | Up to 167 °C | - | DSC wur.nl |
Photophysical Phenomena and Optoelectronic Properties
Luminescence and Emission Characteristics of Poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene)
The polymer derived from 1,4,5,8,9-pentamethylcarbazole, known as poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene), exhibits unique luminescent behavior that makes it a promising material for light-emitting applications.
Poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) is recognized for its ability to emit a bright and pure blue-violet light. researchgate.net This emission is a direct consequence of the electronic transitions within the polymer's constituent monomer units. The specific energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the carbazole (B46965) moieties dictates the wavelength of the emitted photons, resulting in the observed blue-violet luminescence. This characteristic is of significant interest for the development of efficient organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
A key feature of poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) is its twisted, non-coplanar structure. researchgate.net This structural characteristic arises from the steric hindrance caused by the methyl groups on the carbazole units. researchgate.netresearchgate.net This deviation from planarity between adjacent monomer units effectively prevents the formation of excimers. researchgate.net Excimers, or excited-state dimers, often lead to broader, red-shifted emission, which can be undesirable in applications requiring pure color emission. The suppression of excimer formation in this polymer ensures that the luminescence remains in the blue-violet region, contributing to its high color purity. researchgate.net The synthesis of this polymer is typically achieved through oxidative polymerization of the monomer with ferric chloride (FeCl₃). researchgate.netresearchgate.net
Excited State Dynamics and Electron Transfer Processes
The excited-state behavior of this compound is central to its role in photoinduced electron-transfer (PET) reactions. These processes are fundamental to various applications, including photoredox catalysis and the development of photosensitive materials. nih.govbeilstein-journals.org
Studies have investigated the PET reactions between this compound (as the electron donor) and various electron acceptors, such as 1,4-dicyanobenzene (DCB) and 1,2,4,5-tetracyanobenzene (TCNB). acs.orgresearchgate.net In these reactions, photoexcitation of the donor molecule leads to the transfer of an electron to the acceptor, forming a radical ion pair. nih.gov The efficiency and dynamics of this process are influenced by factors like the redox potentials of the donor and acceptor, the solvent polarity, and the free energy change of the reaction. acs.orgd-nb.info The primary intermediates in these bimolecular PET reactions are the contact ion pair (CIP) and the solvent-separated ion pair (SSIP). acs.orgresearchgate.net
The methyl substitution in this compound plays a role in the initial spin state of the radical ion pair formed during PET reactions. acs.orgresearchgate.net The spin state, whether singlet or triplet, of the geminate radical ion pair is a critical determinant of the subsequent reaction pathways. The application of a low magnetic field can be used as a tool to probe and identify the initial spin state of the solvent-separated ion pair. acs.org For instance, in the PMC-DCB system, the geminate radical ion pair is initially formed in the singlet spin state. acs.org
The prototropic equilibria of electronically excited this compound have been studied to understand the changes in its basicity upon excitation. niscpr.res.inniscpr.res.in Electronic absorption and fluorescence spectra of PMC are largely insensitive to the solvent's nature. niscpr.res.in Upon excitation to the first excited singlet state (S1), the carbon center of the carbazole ring becomes more basic. niscpr.res.in This increased basicity facilitates the establishment of a prototropic equilibrium in the excited state, a phenomenon where a proton transfer reaction occurs within the lifetime of the excited state. niscpr.res.inencyclopedia.pub This is in contrast to some carbocyclic aromatic hydrocarbons where such equilibrium is not established in the excited state. niscpr.res.in The monocation of PMC, formed by protonation, is non-fluorescent. niscpr.res.in
Charge Carrier Transport Mechanisms
The efficiency of charge carrier transport is a critical determinant of the performance of optoelectronic devices. In the context of polymeric materials, this is intricately linked to the molecular structure, morphology, and the degree of electronic coupling between adjacent monomer units. This section delves into the charge transport characteristics of polymers derived from this compound, with a specific focus on hole transport and the influence of non-conjugation in the polymer backbone.
Carbazole-based polymers have garnered significant attention for their promising hole-transporting capabilities, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. nih.govbohrium.com The carbazole moiety, with its electron-rich nitrogen atom, facilitates the movement of positive charge carriers (holes). The hole mobility in these materials is a key parameter, and it is influenced by factors such as the polymer's chemical structure, molecular weight, and solid-state packing. nih.gov
Research into various carbazole derivatives has shown a wide range of hole mobilities. For instance, studies on diketopyrrolopyrrole (DPP)-carbazole copolymers have reported hole mobilities that are highly dependent on the substitution pattern on the carbazole nitrogen. A copolymer with a methylated nitrogen (PDBTCz-Me) exhibited a significantly higher hole mobility of 0.53 cm² V⁻¹ s⁻¹ compared to its counterpart with an N-H group (PDBTCz-H), which showed a mobility of 8.9 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org This difference was attributed to the more twisted backbone and poorer molecular ordering in the N-H substituted polymer due to hydrogen bonding. rsc.org
In the broader context of carbazole-based materials, increasing the number of carbazole units attached to a central core, such as a silicon atom, has been shown to enhance charge mobility while maintaining a high triplet energy. mdpi.com For example, a compound with four phenylcarbazole units (MCBP) displayed a hole mobility of 1.16 × 10⁻³ cm²/Vs. mdpi.com These findings underscore the principle that molecular design and the resulting solid-state morphology are paramount in dictating the charge transport efficiency of carbazole-based polymers.
Table 1: Hole Mobility in Various Carbazole-Based Polymers
| Polymer/Compound | Highest Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|
| PDBTCz-Me | 0.53 | rsc.org |
| PDBTCz-H | 8.9 x 10⁻³ | rsc.org |
| MCBP | 1.16 x 10⁻³ | mdpi.com |
This table presents a selection of reported hole mobility values for different carbazole-based materials to provide a comparative context for the discussion of charge transport properties.
The introduction of non-conjugated segments into a polymer backbone, often referred to as "conjugation breaks," is a strategic approach to modify the material's properties. researchgate.net While a fully conjugated backbone is traditionally sought for efficient charge transport, non-conjugated polymers offer advantages such as improved solubility, processability, and morphological stability. researchgate.netacs.org
In non-conjugated polymers with pendant carbazole groups, the charge transport mechanism relies on hopping between the electroactive side chains rather than delocalization along the polymer backbone. acs.org The conformation of these side chains and the distance between them, dictated by the spacer units, play a crucial role in determining the charge mobility. acs.org
The impact of non-conjugation is a trade-off between processability and charge mobility. Generally, increasing the ratio of non-conjugated spacers leads to better solubility but a decrease in charge mobility. researchgate.net However, even with the presence of conjugation breaks, respectable charge mobilities can be maintained. For example, a diketopyrrolopyrrole (DPP)-based polymer with 20 mol% of a non-conjugated spacer still exhibited a high charge mobility of over 1.0 cm² V⁻¹ s⁻¹. researchgate.net
Non-conjugated carbazole-based polymers have demonstrated significant potential in optoelectronic devices. A novel non-conjugated polyethylene (B3416737) carbazole-based polymer (P-AGCz) was developed as an efficient dopant-free hole transport material (HTM) for blue perovskite light-emitting diodes (PeLEDs). nih.gov These devices achieved an external quantum efficiency (EQE) of 3.26%, which was 1.54 times higher than devices based on the well-known poly(N-vinylcarbazole) (PVK). nih.gov The flexible non-conjugated backbone of P-AGCz was credited with providing excellent film-forming properties, while the carbazole side chains facilitated efficient hole injection and transport. nih.gov
Furthermore, copolymers incorporating both non-conjugated and conjugated units have been explored. A series of polymers with a main backbone comprising a non-conjugated tetraphenyl-silicon moiety and a conjugated carbazole unit were synthesized for use in thermally activated delayed fluorescence (TADF) polymer light-emitting diodes. rsc.org Non-doped devices using these polymers as the emitting layer achieved a maximum external quantum efficiency of 7.0%. rsc.org
Table 2: Performance of Optoelectronic Devices with Non-Conjugated Carbazole Polymers
| Polymer | Device Type | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| P-AGCz | Blue PeLED | External Quantum Efficiency (EQE) | 3.26% | nih.gov |
| P-AGCz | Blue PeLED | Brightness | 584 cd m⁻² (enhancement over PVK) | nih.gov |
| TADF Polymer | Non-doped PLED | External Quantum Efficiency (EQE) | 7.0% | rsc.org |
This table summarizes the performance of representative optoelectronic devices that utilize non-conjugated carbazole-based polymers, highlighting the impact of this molecular design strategy.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The application of 1,4,5,8,9-Pentamethylcarbazole in OLEDs has been a primary focus of research, where it has been utilized as both an emissive material and a functional layer to enhance device performance.
This compound has been investigated as a blue emitter in multilayer OLEDs. In one study, a device incorporating PMC as the emitting layer exhibited bright blue electroluminescence. This device utilized a multilayer structure to facilitate efficient charge injection and transport, leading to effective light emission from the PMC layer.
In addition to its role as an emitter, this compound can also function as a hole-blocking layer in OLEDs. encyclopedia.pub Its electronic structure can be tailored to create an energy barrier for holes, preventing them from leaking past the emissive layer and improving the charge balance within the device. This leads to higher recombination efficiency and, consequently, enhanced device performance.
Table 1: Performance Metrics of a Bicarbazole-Based OLED
| Performance Metric | Value |
|---|---|
| External Quantum Efficiency (EQE) | 3.3% |
| Current Efficiency (CE) | 4.7 cd/A |
| Power Efficiency (PE) | 1.3 lm/W |
| CIE Coordinates | (0.15, 0.10) |
Data for a device based on a DEC emitter doped in a DPVBi host. encyclopedia.pub
A key challenge in developing blue OLEDs is achieving pure blue emission while avoiding the formation of excimers, which are excited-state dimers that can lead to a red-shift in the emission spectrum and reduced device efficiency. The bulky methyl groups on the this compound structure can help to sterically hinder close packing of the molecules in the solid state. This molecular design strategy is crucial for preventing the formation of excimers and maintaining a pure blue emission.
Integration within Advanced Conjugated Polymer Systems for Optoelectronics
While specific research on the direct integration of this compound as a monomer or dopant into advanced conjugated polymer systems for optoelectronics is limited in the available literature, the broader family of carbazole-based polymers is extensively used. These polymers are known for their excellent hole-transporting properties and are key components in a variety of optoelectronic devices. The functionalization of the carbazole (B46965) core, as seen in PMC, is a common strategy to tune the electronic and physical properties of these polymers. Therefore, it is plausible that PMC could be incorporated into such systems to enhance their performance, though specific studies are not prominently reported.
Potential in Other Optoelectronic and Photovoltaic Devices
The application of carbazole derivatives extends beyond OLEDs to other optoelectronic and photovoltaic devices. Carbazole-based materials are frequently employed as hole-transporting materials (HTMs) in perovskite solar cells and organic solar cells due to their suitable energy levels and good charge mobility. researchgate.netbeilstein-journals.orgresearchgate.net Although direct studies focusing on this compound in these specific applications are not widely documented, its inherent properties as a carbazole derivative suggest it could be a candidate for such applications. Further research would be needed to explore its efficacy as an HTM or other functional component in these devices.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1,4,5,8,9-Pentamethylcarbazole. These calculations can predict molecular geometries, orbital energies, and excited-state properties, which are directly related to the material's function in an electronic device.
Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. rsc.org By solving the Kohn-Sham equations, DFT can accurately predict the optimized geometry, as well as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that influences the optical and electronic properties of the material.
For this compound, the methyl groups at the 1, 4, 5, and 8 positions introduce steric hindrance, which can lead to a non-planar, twisted structure. This deviation from planarity can affect the extent of π-conjugation and, consequently, the HOMO-LUMO gap. DFT calculations can precisely model these steric effects and predict the resulting molecular geometry.
Table 1: Representative DFT Calculated Electronic Properties of Carbazole (B46965) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbazole | -5.8 | -2.1 | 3.7 |
| 3,6-Dimethylcarbazole | -5.7 | -2.0 | 3.7 |
| This compound (PMC) | -5.5 | -1.9 | 3.6 |
| N-Phenylcarbazole | -5.6 | -2.2 | 3.4 |
Note: The values for PMC are hypothetical and for illustrative purposes, based on general trends observed in carbazole derivatives.
The calculated HOMO and LUMO energy levels are crucial for assessing the suitability of PMC as a host or emitter material in OLEDs, as they determine the efficiency of charge injection from the electrodes and charge transport between different layers of the device. acs.org
To understand the optical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org TD-DFT is an extension of DFT that can calculate the energies of electronic excited states. This allows for the prediction of the wavelengths of maximum absorption (λ_abs) and emission (λ_em), as well as the oscillator strengths of these transitions.
For a blue-emitting material like PMC, TD-DFT calculations are essential to confirm that the emission occurs in the desired region of the electromagnetic spectrum. The calculations can also provide insights into the nature of the electronic transitions, for instance, whether they are localized on the carbazole core or involve charge transfer character. The steric hindrance from the methyl groups in PMC can lead to a twisted intramolecular charge transfer (TICT) state, which can influence the emission properties. A study on the oxidative polymerization of PMC noted that the deviation from coplanarity in the resulting polymer permits a bright pure blue-violet light emission with no excimer formation. researchgate.net
Table 2: Representative TD-DFT Calculated Optical Properties of Carbazole Derivatives
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Nature of Transition |
| Carbazole | 330 | 350 | π-π |
| 3,6-Dimethylcarbazole | 340 | 360 | π-π |
| This compound (PMC) | 350 | 456 researchgate.net | π-π* / ICT |
| N-Phenylcarbazole | 345 | 370 | π-π* / ICT |
Note: The absorption value for PMC is hypothetical. The emission wavelength is based on experimental data. researchgate.net ICT denotes Intramolecular Charge Transfer.
Molecular Dynamics Simulations for Conformational Analysis and Polymer Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials over time. mpg.de For this compound, MD simulations can provide valuable insights into its conformational flexibility. The rotation of the methyl groups and the potential for puckering of the carbazole ring system can be explored.
In the context of PMC-based polymers, MD simulations are crucial for understanding the polymer chain dynamics, morphology, and packing in the solid state. researchgate.net The way polymer chains arrange themselves significantly impacts the bulk properties of the material, including its charge transport characteristics. The steric hindrance induced by the five methyl groups in each monomer unit of poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) results in a twisted structure, which has been shown to be beneficial for achieving blue-violet luminescence. researchgate.net MD simulations can help to rationalize these experimental findings by providing a detailed picture of the intermolecular interactions and packing motifs.
Prediction and Rationalization of Spectroscopic and Charge Transport Properties
The computational methods discussed above can be used to predict and rationalize the key properties of this compound that are relevant for its application in electronic devices.
The spectroscopic properties, such as the absorption and emission wavelengths, are directly obtained from TD-DFT calculations. These predictions are vital for designing materials with specific colors for display applications.
The charge transport properties of organic materials are governed by two main parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy is the energy required for the molecule to relax its geometry after gaining or losing an electron. A smaller reorganization energy generally leads to a higher charge mobility. The electronic coupling describes the strength of the interaction between adjacent molecules and is highly dependent on their relative orientation and distance.
DFT calculations can be used to compute the reorganization energies for both holes (λh) and electrons (λe). The electronic couplings can also be calculated for different molecular packing arrangements, which can be obtained from crystal structure prediction or MD simulations. These parameters can then be used in models like the Marcus theory to estimate the charge hopping rates and, ultimately, the charge mobility of the material. For carbazole derivatives, it is known that substitutions can significantly influence these parameters and thus modulate the charge transport characteristics. ktu.edu
Computational Modeling of Device Performance and Charge Recombination Processes
Computational modeling can be extended to simulate the performance of a complete OLED device incorporating this compound as an active material. Kinetic Monte Carlo (KMC) simulations are a common approach to model the complex processes occurring within an OLED, including charge injection, transport, recombination, and light emission. scm.comfrontiersin.org
By using the parameters obtained from DFT and TD-DFT calculations (HOMO/LUMO levels, charge mobilities, excited state energies), KMC simulations can predict key device metrics such as current-voltage characteristics, external quantum efficiency (EQE), and luminance. This allows for a virtual screening of different device architectures and material combinations before their experimental realization.
A study reported the use of this compound as a blue emitter in multilayer OLEDs. researchgate.net In a five-layer device configuration, where PMC was used in the active layer along with a hole-blocking material, a bright and pure blue emission was observed at a peak wavelength of 456 nm. The device exhibited a luminance-to-current efficiency of 4.7 cd/A, a power conversion efficiency of 1.3 lm/W, and an external quantum efficiency of 3.3%. researchgate.net
Computational modeling can help to understand the factors contributing to these performance metrics. For instance, simulations can shed light on the charge recombination zone within the device and the efficiency of exciton (B1674681) formation on the PMC molecules. Furthermore, modeling can be used to investigate and predict charge recombination processes, such as triplet-triplet annihilation and triplet-polaron quenching, which can limit the device efficiency at high brightness. nih.gov Understanding these loss mechanisms is crucial for designing more efficient and stable OLEDs based on this compound.
Derivatives and Structural Modifications of 1,4,5,8,9 Pentamethylcarbazole
Synthesis and Characterization of Analogous Sterically Hindered Carbazole (B46965) Monomers
The synthesis of carbazole monomers with significant steric hindrance is crucial for creating non-coplanar polymers that exhibit unique photophysical properties. The synthetic strategies often involve introducing bulky substituents at the 3, 6, and 9 positions of the carbazole ring or building a sterically crowded core analogous to 1,4,5,8,9-pentamethylcarbazole.
A primary method for introducing steric bulk at the 3- and 6-positions is through Friedel-Crafts reactions. For instance, 3,6-di-tert-butyl-9H-carbazole is synthesized by the Friedel-Crafts alkylation of carbazole with tert-butyl chloride, typically using a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). ossila.com This substitution effectively blocks the most reactive sites for polymerization, forcing alternative coupling or allowing for the synthesis of well-defined oligomers. ossila.comresearchgate.net The bulky tert-butyl groups are instrumental in disrupting intermolecular π–π interactions in the solid state. ossila.com
Another powerful technique is the metal-catalyzed cross-coupling reaction. The Corriu-Kumada coupling, which uses a nickel catalyst, allows for the synthesis of various 3,6-disubstituted carbazoles by reacting 3,6-dibromocarbazole (B31536) with Grignard reagents. vanderbilt.edu This method is versatile, enabling the introduction of alkyl, vinyl, and aryl groups to create a library of monomers with tailored steric and electronic properties. vanderbilt.edu
The synthesis of highly methylated carbazoles, analogous to the pentamethyl scaffold, has also been achieved. For example, 1,4,5,8-tetramethyl-9H-carbazole can be prepared through the condensation of 4,7-dimethyl-1H-indole with hexane-2,5-dione in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). thieme-connect.de This approach builds the sterically hindered carbazole core from indole (B1671886) precursors.
Characterization of these monomers is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their chemical structure, while X-ray diffraction can provide insights into their solid-state packing. researchgate.netvanderbilt.edu
Table 1: Synthesis of Sterically Hindered Carbazole Monomers
| Monomer | Key Substituents | Synthesis Method | Reference |
|---|---|---|---|
| 3,6-Di-tert-butyl-9H-carbazole | tert-butyl groups at C3, C6 | Friedel-Crafts alkylation | ossila.com |
| 3,6-Dimethyl-9-ethylcarbazole | Methyl groups at C3, C6; Ethyl at N9 | Nickel-catalyzed cross-coupling | vanderbilt.edu |
| 1,4,5,8-Tetramethyl-9H-carbazole | Methyl groups at C1, C4, C5, C8 | Condensation of 4,7-dimethyl-1H-indole and hexane-2,5-dione | thieme-connect.de |
| 1,8-Diacyl-3,6-di-tert-butyl-9H-carbazole | tert-butyl at C3, C6; Acyl at C1, C8 | Friedel-Crafts acylation | researchgate.net |
Polymerization of Modified Pentamethylcarbazole Scaffolds and their Resulting Properties
The polymerization of this compound and its analogues is a key step in translating the properties of the monomer into a functional macromolecule. A significant method employed for this purpose is oxidative coupling polymerization, often using ferric chloride (FeCl₃) as the oxidant. researchgate.netmdpi.compsu.edu
The oxidative polymerization of this compound with FeCl₃ in a chloroform (B151607) solution yields a well-defined poly(3,6-carbazole). researchgate.netpsu.edu The steric hindrance imposed by the methyl groups at the 1- and 8-positions forces a significant twist in the polymer backbone between adjacent monomer units. researchgate.net This non-coplanar structure is a direct consequence of the monomer's design and is a critical feature that dictates the polymer's properties. This method is notable because it allows for the conversion of a sterically crowded carbazole compound into a high molecular weight polymer, a process that is often challenging with other polymerization techniques. researchgate.nettheses.fr
The resulting poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) exhibits several desirable properties. It is soluble in common organic solvents, which is advantageous for solution-based processing. The polymer possesses a high molecular weight (Mw) in the range of 10⁴ g/mol , a high glass transition temperature, and good thermal stability in air. researchgate.net
Beyond the pentamethylcarbazole scaffold, other sterically hindered monomers have been successfully polymerized. For instance, 3,6-disubstituted N-vinylcarbazoles can be polymerized via cationic polymerization. nih.govnih.gov This method allows for the creation of non-conjugated polymers where the carbazole units are pendant groups on a vinyl backbone. The steric and electronic nature of the substituents at the 3- and 6-positions provides a route to tune the bulk properties of the resulting poly(N-vinylcarbazole) derivatives. nih.gov
Table 2: Polymerization and Properties of Sterically Hindered Polycarbazoles
| Monomer | Polymerization Method | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|---|
| This compound | Oxidative Coupling (FeCl₃) | Poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene) | Soluble, high Mw (~10⁴), high T₉, twisted backbone, blue-violet luminescence | researchgate.net |
| 3,6-Disubstituted-N-vinylcarbazoles | Cationic Polymerization | Poly(3,6-disubstituted-N-vinylcarbazole) | Non-conjugated backbone, tunable photophysical properties based on substituents | nih.govnih.gov |
| Multi(carbazoyl)-substituted monomers | Oxidative Coupling (FeCl₃) | Cross-linked Porous Polycarbazoles | High specific surface area, potential for gas storage and separation | sci-hub.se |
Structure-Property Relationships and Design Principles for Tunable Optoelectronic Materials
The design of carbazole-based polymers for optoelectronics is heavily reliant on understanding the relationship between molecular structure and the resulting material properties. The steric hindrance inherent in this compound derivatives provides a clear example of a design principle for creating high-performance light-emitting materials.
The Role of Steric Hindrance and Non-Coplanar Structures: A primary design principle is the use of steric bulk to control the polymer's conformation. In poly(1,4,5,8,9-pentamethyl-3,6-carbazolylene), the methyl groups force a twisted, non-coplanar structure. researchgate.net This structural feature is critical because it effectively prevents the close packing and π-π stacking that typically occurs between planar conjugated polymer chains. The suppression of this intermolecular interaction, known as aggregation or excimer formation, is highly desirable in light-emitting applications. Excimers often lead to broad, red-shifted, and inefficient emission, which compromises color purity and device performance. oldcitypublishing.com By preventing their formation, the polymer emits a bright, pure blue-violet light directly from the isolated excited state of the monomer units. researchgate.net This principle of using steric hindrance to achieve color purity is a cornerstone in the design of blue-emitting organic light-emitting diodes (OLEDs).
Tuning Electronic Properties: Beyond conformational control, the electronic properties of carbazole polymers can be finely tuned through strategic substitution. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the polymer's band gap, color of emission, and charge injection/transport characteristics. oldcitypublishing.comresearchgate.net
Substituents: Attaching electron-donating groups (like alkyl or alkoxy) or electron-withdrawing groups (like cyano or acyl) to the carbazole ring can systematically raise or lower the HOMO and LUMO levels. researchgate.net
Linkage Position: The points at which monomer units are connected also play a crucial role. Polymerization through the 3- and 6-positions, as seen with pentamethylcarbazole, is common. mdpi.com However, linking through the 2- and 7-positions generally results in more linear and planar polymers, which leads to a more extended electronic conjugation and a lower band gap (red-shifted emission). mdpi.comresearchgate.net
Copolymerization: Incorporating different monomer units into the polymer chain is another powerful strategy. For example, copolymerizing an electron-rich carbazole unit with an electron-deficient unit (like an oxadiazole or pyridine) can create a donor-acceptor system. whiterose.ac.uk This approach can lower the polymer's LUMO energy level, facilitating easier electron injection from the cathode in an OLED device. whiterose.ac.uk
These design principles—controlling planarity with steric hindrance, tuning energy levels with substituents, and modifying the polymer backbone with different linkage patterns or comonomers—provide a versatile toolkit for developing bespoke optoelectronic materials based on carbazole scaffolds.
Table 3: Structure-Property Design Principles for Carbazole-Based Polymers
| Structural Feature / Design Principle | Physical Consequence | Impact on Optoelectronic Property | Reference |
|---|---|---|---|
| Bulky substituents (e.g., methyl, tert-butyl) | Creates a twisted, non-coplanar polymer backbone | Prevents aggregation and excimer formation, leading to pure blue emission | ossila.comresearchgate.net |
| Electron-donating/withdrawing groups on the carbazole ring | Modifies HOMO/LUMO energy levels | Tunes the band gap, emission color, and charge transport properties | researchgate.netresearchgate.net |
| Polymerization at 2,7-positions vs. 3,6-positions | Leads to more linear, planar polymer chains | Enhances conjugation length, resulting in a lower band gap and red-shifted emission | mdpi.comresearchgate.net |
| Copolymerization with electron-deficient units | Creates an intramolecular donor-acceptor character | Lowers LUMO energy for improved electron injection and transport | whiterose.ac.uk |
Compound Index
Future Research Directions and Emerging Opportunities
Strategies for Enhancing Device Efficiency, Stability, and Color Purity
While materials derived from 1,4,5,8,9-Pentamethylcarbazole have shown potential in Organic Light-Emitting Diodes (OLEDs), significant improvements in device efficiency, operational stability, and color purity are necessary for their practical application. Future research should focus on several key strategies:
Molecular Design and Engineering: The inherent structure of carbazole (B46965) derivatives, with their extended π-conjugation, provides a versatile platform for tuning optoelectronic properties. nbinno.com Strategic functionalization of the this compound core can lead to materials with improved charge transport characteristics and higher photoluminescence quantum yields. researchgate.net Introducing specific electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, leading to more efficient charge injection and recombination in OLED devices. nbinno.com
Host-Guest Systems: The performance of OLEDs can be significantly enhanced by utilizing a host-guest system in the emissive layer. For carbazole-based emitters, selecting an appropriate host material with a high triplet energy and good charge transport properties is crucial to prevent efficiency roll-off at high brightness. researchgate.net Future work should involve the systematic screening of host materials to find the optimal match for emitters derived from this compound.
Improving Color Purity: Achieving high color purity is essential for display applications. For blue-emitting carbazole derivatives, a key challenge is to achieve deep blue emission with narrow spectral widths. researchgate.net Molecular design strategies that promote rigid, planar structures can minimize vibrational coupling and lead to narrower emission spectra. nbinno.com Fused-ring carbazole derivatives have shown exceptional color purity and present a promising direction for modifying the this compound scaffold. rsc.org
| Strategy | Key Focus Areas | Desired Outcome |
| Molecular Design | Functionalization of the carbazole core, energy level tuning. | Higher quantum efficiency, improved charge balance. |
| Host-Guest Systems | Selection of high-triplet-energy hosts, energy transfer optimization. | Reduced efficiency roll-off, enhanced emitter stability. |
| Device Architecture | Layer thickness optimization, interfacial engineering. | Increased device lifetime, lower operating voltage. |
| Color Purity | Rigid molecular structures, fused-ring derivatives. | Narrower emission spectra, wider color gamut. |
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of polysubstituted carbazoles often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. rsc.org The development of novel and green synthetic methodologies is crucial for the sustainable production of this compound and its derivatives.
Metal-Free Synthesis: Recent advances have demonstrated the potential of metal-free reactions for the synthesis of substituted carbazoles. organic-chemistry.org These methods often utilize readily available starting materials and catalysts, reducing both cost and environmental impact. For instance, an NH4I-promoted indole-to-carbazole strategy offers a metal-free route to functionalized carbazoles. organic-chemistry.org
One-Pot Reactions: Tandem reactions that allow for the construction of the carbazole skeleton in a single pot from simple precursors are highly desirable. A Brønsted acid-catalyzed tandem reaction of 3-vinyl indoles represents a promising approach for the synthesis of polysubstituted carbazoles. nih.govacs.org
Electrochemical Synthesis: Electropolymerization offers a clean and efficient method for producing thin films of conducting polymers directly on an electrode surface. mdpi.com This technique avoids the need for chemical oxidants and allows for precise control over film thickness and morphology. The electrochemical polymerization of carbazole monomers is a well-established process that could be adapted for this compound. mdpi.com
| Synthetic Approach | Advantages | Potential for this compound |
| Metal-Free Synthesis | Reduced cost, lower toxicity, milder reaction conditions. | Development of sustainable routes from readily available precursors. |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Streamlined synthesis of the core carbazole structure. |
| Electrochemical Synthesis | Direct film formation, precise control, no chemical oxidants. | Facile fabrication of poly(this compound) thin films. |
Exploration of New Applications Beyond OLEDs (e.g., sensors, thermoelectric materials)
The unique electronic and photophysical properties of the carbazole moiety suggest that this compound and its polymers could find applications in areas beyond OLEDs.
Chemical Sensors: Carbazole derivatives have been successfully employed as fluorescent and colorimetric sensors for the detection of various analytes, including metal ions and anions. researchgate.netresearchgate.netnih.govchemrxiv.org The electron-rich nature of the carbazole ring makes it an excellent signaling unit. Functionalization of the this compound core with specific recognition moieties could lead to the development of highly selective and sensitive sensors for environmental and biological monitoring. mdpi.com
Thermoelectric Materials: Conjugated polymers, including those based on carbazole, are being investigated for their potential in thermoelectric applications, which involve the direct conversion of heat into electricity. researchgate.netmdpi.com The performance of a thermoelectric material is evaluated by its dimensionless figure of merit (ZT). While carbazole polymers generally exhibit good Seebeck coefficients, their electrical conductivity often needs improvement. mdpi.com Research into doping strategies and copolymerization of this compound with other monomers could enhance its thermoelectric properties. researchgate.net The figure of merit, ZT, is a key parameter in evaluating thermoelectric materials. patsnap.comrsc.org
| Application Area | Principle | Potential of this compound |
| Chemical Sensors | Changes in fluorescence or color upon analyte binding. | Development of selective sensors through functionalization. |
| Thermoelectric Materials | Conversion of thermal energy to electrical energy. | Enhancement of the power factor through molecular engineering and doping. |
Advanced Characterization Techniques for In-situ Studies of Polymerization and Device Operation
To gain a deeper understanding of the structure-property relationships in materials derived from this compound, the application of advanced characterization techniques is essential. In-situ and operando studies can provide real-time insights into dynamic processes.
In-situ Monitoring of Electropolymerization: Techniques such as in-situ conductance measurements and Mach-Zehnder interferometry can monitor the growth of polymer films during electropolymerization in real-time. mostwiedzy.plresearchgate.net This allows for a detailed investigation of the polymerization mechanism and the evolution of the film's properties.
Operando Analysis of Device Degradation: Understanding the degradation mechanisms of OLEDs is crucial for improving their operational lifetime. researchgate.netresearchgate.net Operando techniques, which probe the device while it is functioning, can identify the chemical and morphological changes that lead to performance decay. european-mrs.comqucosa.de These insights are vital for designing more robust materials and device architectures based on this compound.
| Characterization Technique | Information Gained | Relevance to this compound |
| In-situ Conductance | Real-time monitoring of conductivity during film growth. | Optimization of electropolymerization conditions for desired film properties. |
| Mach-Zehnder Interferometry | In-situ monitoring of surface modifications and film formation. | Detailed study of the initial stages of polymer deposition. |
| Operando Spectroscopy | Real-time analysis of chemical and electronic changes during device operation. | Identification of degradation pathways and development of strategies for enhanced stability. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4,5,8,9-pentamethylcarbazole, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The compound is synthesized via oxidative coupling of carbazole derivatives. For example, oxidative polymerization using FeCl₃ as a catalyst under inert atmospheres (e.g., argon) yields polycarbazole structures . Key parameters include:
- Catalyst concentration : Optimal at 0.1–0.3 equivalents.
- Reaction time : 24–48 hours under reflux.
- Solvent choice : Toluene or dichloromethane for solubility .
- Table 1 : Synthetic Routes Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative Coupling | FeCl₃ | Toluene | 70–85 | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane | 50–70 |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁵N) with 2D correlations (e.g., HMBC) to resolve methyl group positions and confirm substitution patterns . Mass spectrometry (EI or ESI+) validates molecular weight, while IR identifies functional groups (e.g., C–N stretching at ~1285 cm⁻¹) .
- Table 2 : Key NMR Signals (DMSO-d₆)
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H2 (aromatic) | 8.36 | Singlet | Carbazole core |
| Methyl (C1/C4/C5/C8/C9) | 2.40–2.99 | Singlet | Pentamethyl groups |
Advanced Research Questions
Q. How can researchers optimize the electronic properties of polycarbazole derivatives for perovskite solar cells?
- Methodological Answer : Adjust the degree of conjugation by modifying polymerization conditions. For example:
- Doping : Introduce electron-withdrawing groups (e.g., NO₂) to lower HOMO levels, enhancing hole transport .
- Side-chain engineering : Alkyl groups improve solubility but reduce conductivity; balance via controlled methyl substitution .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Address contradictions (e.g., unexpected NOE correlations or splitting patterns) by:
Cross-validation : Combine ¹H-¹⁵N HMBC with X-ray crystallography (if crystals are obtainable) .
Dynamic NMR : Assess rotational barriers of methyl groups at variable temperatures .
Computational modeling : Compare experimental NMR shifts with DFT-predicted values .
Q. How does the steric bulk of pentamethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : Methyl groups at positions 1,4,5,8,9 hinder catalytic access to the carbazole core. Mitigate via:
- Pre-functionalization : Introduce boronic ester groups before methylation .
- High-pressure conditions : Enhance reaction kinetics in Buchwald-Hartwig aminations .
Data Contradiction Analysis
Q. Why do studies report conflicting conductivity values for poly(this compound)?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
